(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dimethylamino group, a fluoro-nitrophenyl group, and a propenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-fluoro-3-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E) isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (2E)-3-(dimethylamino)-1-(4-chloro-3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(4-bromo-3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one is unique due to the presence of the fluoro group, which can influence its reactivity and interactions. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Biological Activity
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one, with the chemical formula C11H11FN2O3 and CAS number 1147866-54-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.
- Molecular Weight : 238.22 g/mol
- Purity : >95%
- Structure : The compound features a dimethylamino group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may interact with various biological targets, leading to inhibition of microbial growth.
Case Study: Antibacterial Activity
A study evaluating a series of similar compounds demonstrated that derivatives with nitro and halogen substitutions exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's antifungal properties have also been examined. Research indicates that related compounds can effectively inhibit fungal strains such as Candida albicans. The presence of electron-withdrawing groups like nitro can enhance antifungal activity by increasing the compound's reactivity towards fungal cell membranes .
Other Pharmacological Activities
In addition to antimicrobial properties, this compound may exhibit other pharmacological activities:
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, although further investigation is required to elucidate the mechanisms involved.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .
Table 1: Biological Activity Overview
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAANUIBJLGTQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172368 | |
Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147866-54-3 | |
Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147866-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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